molecular formula C24H17ClFNO5S B284975 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide

Cat. No. B284975
M. Wt: 485.9 g/mol
InChI Key: OFIVPOWBQJZAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide, also known as AMBS, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide inhibits the activity of the proteasome, which plays a critical role in the degradation of proteins and the regulation of cell cycle progression. Inflammation research has shown that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. In neurodegenerative disorder research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. In cancer research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins and the induction of apoptosis. In inflammation research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of the NF-κB signaling pathway, leading to the reduction of inflammatory cytokines. In neurodegenerative disorder research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been shown to activate the Nrf2/ARE pathway, leading to the reduction of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide, including its potential use in combination with other drugs, its optimization for specific diseases, and its development as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide, as well as its potential toxicity and side effects.
Conclusion:
In conclusion, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide is a synthetic compound that has shown promising results in various scientific research applications, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of the proteasome, the NF-κB signaling pathway, and the activation of the Nrf2/ARE pathway. While N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has several advantages for lab experiments, further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity and side effects. Overall, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has the potential to be a valuable therapeutic agent for a range of diseases and warrants further investigation.

Synthesis Methods

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzenesulfonyl chloride with 3-acetyl-2-methyl-1-benzofuran-5-amine, followed by the reaction of the resulting compound with 4-chlorobenzoyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing tumor size in animal models. Inflammation research has also demonstrated the anti-inflammatory properties of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide, which could be useful in treating inflammatory diseases such as arthritis and colitis. In neurodegenerative disorder research, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has shown neuroprotective effects and has the potential to be used in the treatment of Alzheimer's and Parkinson's diseases.

properties

Molecular Formula

C24H17ClFNO5S

Molecular Weight

485.9 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(4-fluorophenyl)sulfonylbenzamide

InChI

InChI=1S/C24H17ClFNO5S/c1-14(28)23-15(2)32-22-12-9-19(13-21(22)23)27(24(29)16-3-5-17(25)6-4-16)33(30,31)20-10-7-18(26)8-11-20/h3-13H,1-2H3

InChI Key

OFIVPOWBQJZAAJ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.